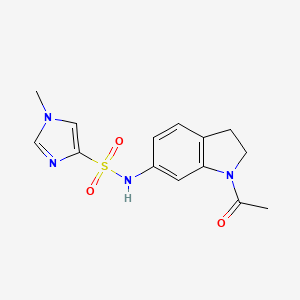
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide, also known as MLCK inhibitor, is a chemical compound that has been extensively studied in scientific research for its role in regulating smooth muscle contraction.
Aplicaciones Científicas De Investigación
Metabolism and Detoxification in Hypersensitivity Reactions
Research into sulfonamides like N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide suggests that variations in metabolism, specifically N-acetylation, play a significant role in hypersensitivity reactions. Studies have indicated that individuals with a slow acetylator phenotype might be more susceptible to these adverse reactions due to differences in detoxification pathways. This insight into the genetic basis of drug reactions emphasizes the importance of personalized medicine and the potential for predicting and mitigating adverse drug reactions through genetic screening (Rieder et al., 1991).
Immunological Insights
Further investigations into sulfonamide-induced hypersensitivity have delved into the immunological mechanisms, identifying that sulfonamide metabolites can haptenate proteins, leading to immune reactions. This understanding has implications for developing diagnostic tools and therapeutic strategies to manage or prevent drug-induced hypersensitivity by targeting the immunological pathways involved (Meekins et al., 1994).
Genetic Factors in Hypersensitivity
Research into the interplay between genetic predispositions, such as the acetylator phenotype and genotype, with drug hypersensitivity reactions further underscores the complexity of drug responses. These studies suggest a nuanced relationship between genetic factors and the risk of developing hypersensitivity to sulfonamides, highlighting the potential for genetic screening in risk assessment and management strategies (O’Neil et al., 2002).
Environmental and Occupational Exposures
The study of perfluorinated sulfonamides in indoor and outdoor environments offers insights into human exposure to sulfonamide compounds beyond pharmaceuticals. Understanding the occurrence, distribution, and human exposure routes to these compounds informs environmental health research and policy, emphasizing the importance of monitoring and regulating chemical exposures (Shoeib et al., 2005).
Antimicrobial Resistance and Alternatives
Explorations into the antimicrobial properties of sulfonamides and their role in treating infections resistant to conventional antibiotics offer a promising avenue for addressing the global challenge of antimicrobial resistance. By studying the efficacy and mechanisms of action of sulfonamides, researchers can contribute to the development of new therapeutic options for resistant infections (Forgacs et al., 2009).
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10(19)18-6-5-11-3-4-12(7-13(11)18)16-22(20,21)14-8-17(2)9-15-14/h3-4,7-9,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJAGAYDYJYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

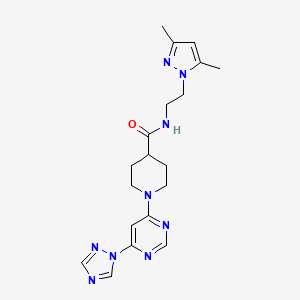
![2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2614866.png)
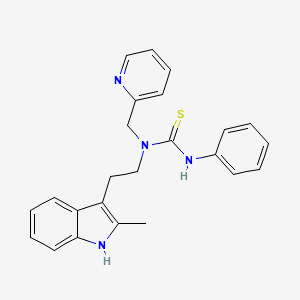
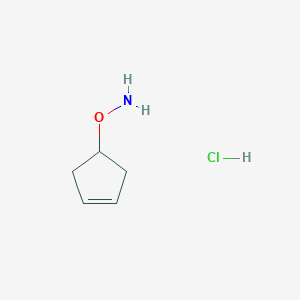
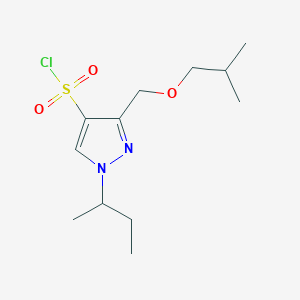
![1-{4-[(5-Nitro-1,3-thiazol-2-yl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2614870.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2614871.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)

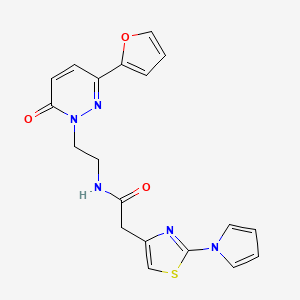
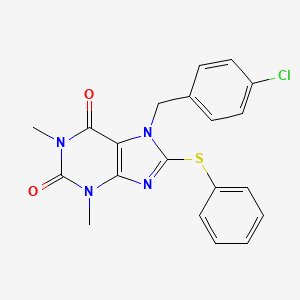
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)